
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a benzyl group, and a hydroxyisoquinolinone core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzylamine derivative through a series of reactions, including alkylation and amination. The final step involves the cyclization of the intermediate to form the hydroxyisoquinolinone core under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a methoxy group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce methoxy-substituted isoquinolinones .
Aplicaciones Científicas De Investigación
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of 4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylbenzylamine: This compound shares the dimethylamino and benzyl groups but lacks the hydroxyisoquinolinone core.
Benzoic acid, 4-(dimethylamino)-, methyl ester: This compound has a similar dimethylamino group but differs in its ester functionality and lack of the isoquinolinone structure.
Uniqueness
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one is unique due to its combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C20H23N3O2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
4-[[[3-[(dimethylamino)methyl]phenyl]methylamino]methyl]-3-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C20H23N3O2/c1-23(2)13-15-7-5-6-14(10-15)11-21-12-18-16-8-3-4-9-17(16)19(24)22-20(18)25/h3-10,21H,11-13H2,1-2H3,(H2,22,24,25) |
Clave InChI |
UABJEZVOXDOIRZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=CC(=C1)CNCC2=C(NC(=O)C3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


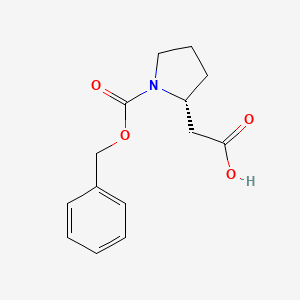

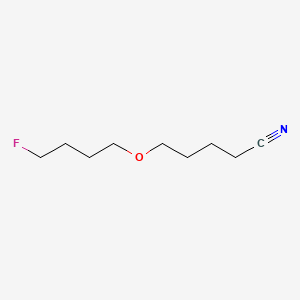
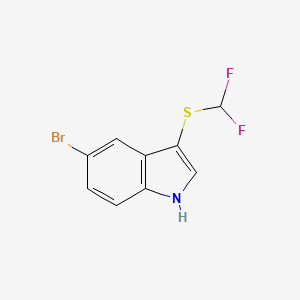
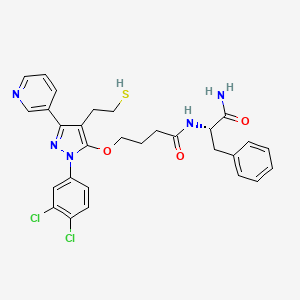
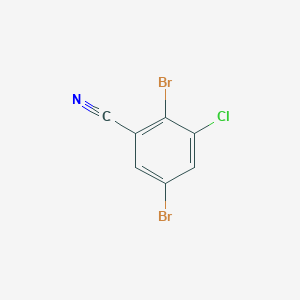
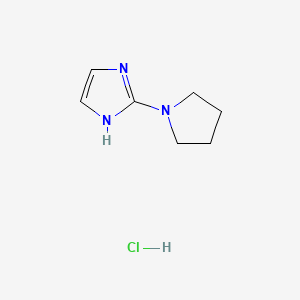
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
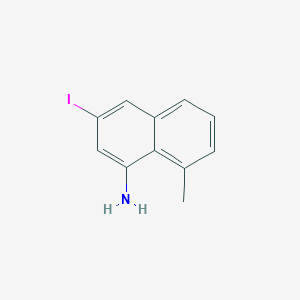
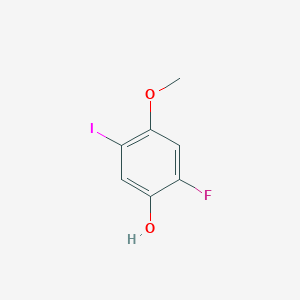
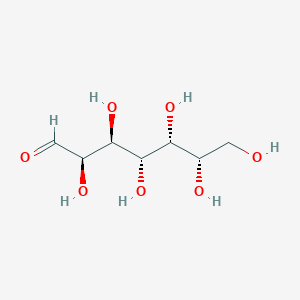
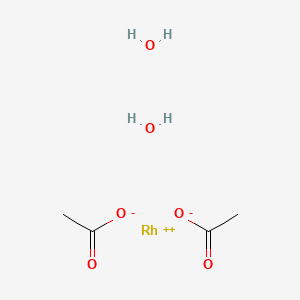
![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
